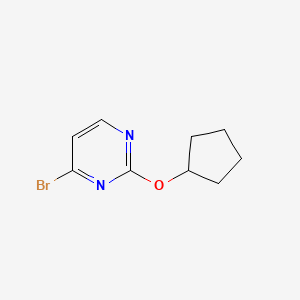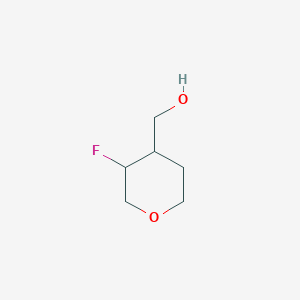
(1H-Pyrazol-4-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C₄H₆N₂S It features a pyrazole ring substituted with a methanethiol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)methanethiol typically involves the reaction of pyrazole derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halomethyl pyrazole reacts with a thiol reagent under basic conditions. For example, 4-chloromethyl-1H-pyrazole can be treated with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
(1H-Pyrazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Addition: Electrophiles such as alkylating agents can add to the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or thioesters.
Addition: Alkylated or acylated derivatives.
科学的研究の応用
(1H-Pyrazol-4-yl)methanethiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
作用機序
The mechanism of action of (1H-Pyrazol-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methanethiol: Similar structure but with a methyl group at the 1-position.
(1H-Pyrazol-3-yl)methanethiol: Similar structure but with the methanethiol group at the 3-position.
(1H-Pyrazol-5-yl)methanethiol: Similar structure but with the methanethiol group at the 5-position.
Uniqueness
(1H-Pyrazol-4-yl)methanethiol is unique due to the specific positioning of the methanethiol group at the 4-position, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
分子式 |
C4H6N2S |
|---|---|
分子量 |
114.17 g/mol |
IUPAC名 |
1H-pyrazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) |
InChIキー |
JZPMKRCZBWSODS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


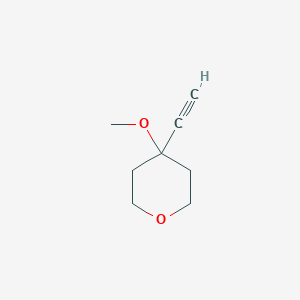
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
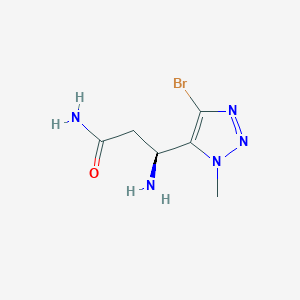
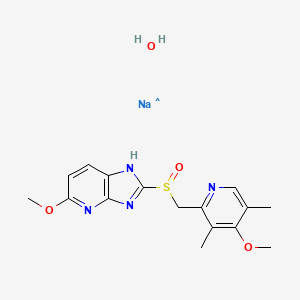

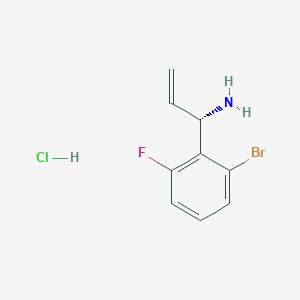
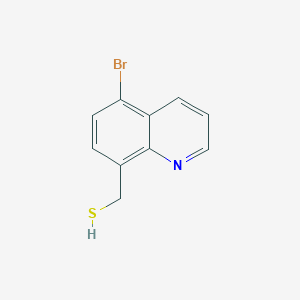


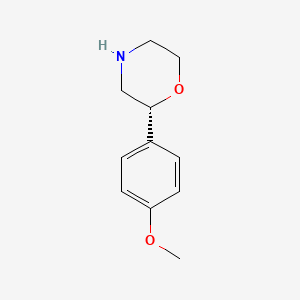
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
